molecular formula C10H11N3O B12550999 4-Methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one CAS No. 180901-63-7

4-Methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one

Cat. No.: B12550999
CAS No.: 180901-63-7
M. Wt: 189.21 g/mol
InChI Key: PKUYPMIMBIXLKL-UHFFFAOYSA-N
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Description

4-Methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between a hydrazine derivative and a suitable nitrile can lead to the formation of the triazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can modify the triazine ring or the substituents, altering the compound’s properties.

    Substitution: The methyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a triazine derivative with additional oxygen-containing functional groups, while substitution could introduce new substituents on the triazine ring.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules and materials.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one include other triazine derivatives such as:

  • 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)
  • 2,4-Diamino-6-phenyl-1,3,5-triazine
  • 4,6-Dimethyl-1,3,5-triazine-2-amine

Uniqueness

The uniqueness of this compound lies in its specific substituents (methyl and phenyl groups) and the resulting chemical properties

Properties

CAS No.

180901-63-7

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

4-methyl-3-phenyl-1,5-dihydro-1,2,4-triazin-6-one

InChI

InChI=1S/C10H11N3O/c1-13-7-9(14)11-12-10(13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,14)

InChI Key

PKUYPMIMBIXLKL-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)NN=C1C2=CC=CC=C2

Origin of Product

United States

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